4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol
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Overview
Description
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the amine group might participate in reactions like acylation or alkylation . The thiophenol group might undergo reactions like oxidation or halogenation.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Scientific Research Applications
Antibacterial and Antifungal Properties
- A study on thiophene derivatives demonstrated their synthesis and efficacy in molecular docking and antibacterial evaluation, suggesting their potential in developing antibacterial agents (Ravichandiran et al., 2015).
SARS-CoV-2 Inhibition
- Research involving the synthesis and molecular docking study of chlorophenylamino-triazin-thiazol derivatives indicated their potential as SARS-CoV-2 inhibitors, highlighting the relevance of such compounds in antiviral research (Eno et al., 2022).
Anticancer and Antioxidant Activity
- Another study synthesized novel thiophene-containing compounds, exploring their anticancer, antibacterial, antiviral, and antioxidant activities, which underscores the therapeutic potential of thiophene derivatives (Mabkhot et al., 2017).
Material Science and Solar Cells
- Research on small molecules containing thiophenes for bulk-heterojunction solar cells addresses their application in renewable energy, showcasing the utility of thiophene derivatives in improving solar cell efficiencies (Gupta et al., 2015).
Corrosion Inhibition
- A study examining the corrosion inhibition properties of tetrahydropyridines on mild steel in acidic conditions revealed the potential of such compounds in protecting industrial materials, which is critical for extending the life of metal infrastructure (Haque et al., 2018).
Future Directions
properties
IUPAC Name |
4-(4-chloroanilino)-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCMXFVNQHEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol |
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